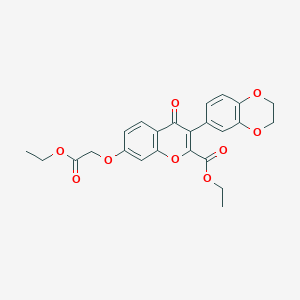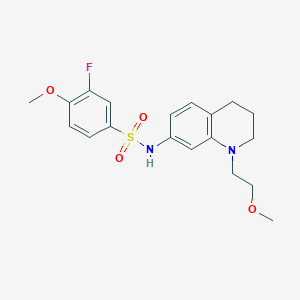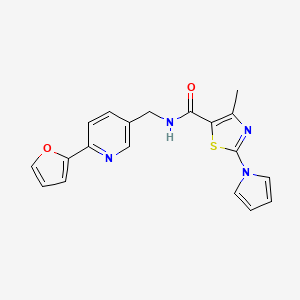![molecular formula C11H13ClFN B2752683 N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2379918-46-2](/img/structure/B2752683.png)
N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a chemical compound with the CAS Number: 2379918-46-2 . It has a molecular weight of 213.68 . The IUPAC name for this compound is N- (1- (3-fluorophenyl)ethyl)prop-2-yn-1-amine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is 1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a solid at room temperature . It should be stored at -20C . The compound is shipped with ice packs .Aplicaciones Científicas De Investigación
Noncovalent Interactions Analysis
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted compounds similar in structural motifs to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, highlights the importance of noncovalent interactions. These studies utilize crystallography and quantum theory to characterize intra- and intermolecular interactions, revealing how halogen substitutions influence the stabilization of crystal structures through noncovalent interactions (El-Emam et al., 2020).
Fluorescence Signaling Modulation
Another application involves the synthesis of aza cryptands with attached fluorophores, such as N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride derivatives. This approach aims to modulate fluorescence signaling for metal ion detection, demonstrating how the presence of a metal ion can block photoinduced electron transfer, thus recovering fluorescence. This technique is used for sensitive detection and quantification of metal ions in various environments (Bag & Bharadwaj, 2004).
Cytotoxic Activity Assessment
Synthetic efforts to produce novel compounds for evaluating cytotoxic effects against tumor cell lines include the synthesis of 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives. These studies focus on identifying potent cytotoxic agents for cancer treatment, indicating a broader research interest in developing new therapeutic agents (Flefel et al., 2015).
Electrophilic Fluorination Techniques
Research on the electrochemical fluorination (ECF) of aliphatic secondary amines, including those structurally related to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, explores the synthesis of fluorinated amines. This process is part of developing new methodologies for introducing fluorine atoms into organic molecules, crucial for pharmaceuticals and agrochemicals production (Abe et al., 2000).
Advanced Material Development
In the context of advanced materials, studies on the synthesis of soluble fluoro-polyimides derived from aromatic diamines and dianhydrides, including those related to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, demonstrate applications in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. Such materials are promising for various industrial applications, including electronics and aerospace (Xie et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCHHIYDWSJMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)

![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)


![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)



![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)